![molecular formula C11H10BrClO2 B2362825 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid CAS No. 2356793-84-3](/img/structure/B2362825.png)
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid
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Description
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2356793-84-3 . It has a molecular weight of 289.56 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.56 . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications
1. X-Ray Analysis and Intramolecular Cyclization
Karapetyan et al. (2001) investigated the intramolecular cyclization of trichloroacetic acid derivatives, forming cyclobutanes with functional substituents. This research is crucial for understanding the stereoisomer composition and coordination abilities of functional groups in cyclobutane derivatives, which are related to 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid (Karapetyan, Sargsyan, Mikaelyan, Sardaryan, & Badanyan, 2001).
2. Structural Determination and Hydrogen Bonding
Smith and Wermuth (2012) focused on the structures of compounds formed from reactions involving cyclohexane dicarboxylic anhydride, which can be related to the structural analysis of 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid. Their work highlights the importance of hydrogen bonding in stabilizing the structures of such compounds (Smith & Wermuth, 2012).
3. Photocycloaddition Reactions
Cleridou et al. (2000) studied the photocycloaddition reactions of arylethenes to naphthoquinones, leading to cyclobutane adducts. This study provides insight into the behavior of cyclobutane derivatives under photoreaction conditions, relevant to the understanding of 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid (Cleridou, Covell, Gadhia, Gilbert, & Kamonnawin, 2000).
4. Antitumor Activity of Carboplatin Derivatives
Bernhardt et al. (2004) synthesized new carboplatin derivatives by introducing substituents into the cyclobutane ring, revealing insights into the antitumor activity of such compounds. This research is relevant to the study of cyclobutane derivatives including 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid (Bernhardt, Brunner, Gruber, Lottner, Pushpan, Tsuno, & Zabel, 2004).
properties
IUPAC Name |
3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXUBQOIEWCUCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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